molecular formula C13H17BO4 B1425145 2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1073339-10-2

2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1425145
M. Wt: 248.08 g/mol
InChI Key: GVVNJCCBLOXETG-UHFFFAOYSA-N
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Patent
US09149038B2

Procedure details

Benzo[d][1,3]dioxole (3.05 g, 25 mmol) was dissolved in tetrahydrofuran (50 mL) and cooled to −108° C. utilizing a tetrahydrofuran/liquid nitrogen bath. sec-Butyllithium (1.4 M in cyclohexane; 19.64 mL, 27.5 mmol) was added dropwise, keeping the temperature below −100° C. The reaction mixture was then stirred at temperatures between −100° C. and −108° C. for 2 h to ensure complete deprotonation. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (4.65 g, 25.00 mmol) was then added to the reaction mixture dropwise, keeping the temperature below −100° C. The reaction mixture was then allowed to warm to room temperature and partitioned between diethyl ether and water. The organic phase was extracted with water once again and the aqueous phases combined and acidified to pH 4 with HCl. The product was extracted with diethyl ether and the organic phase was dried and concentrated under vacuum. The product was purified by flash chromatography (silica gel) to provide the title compound as a white solid (2.14 g, 34.5%): 1H NMR (300 MHz, CDCl3) δ 7.21 (dd, J=7.6, 1.4 Hz, 1H), 6.90 (dd, J=7.7, 1.5 Hz, 1H), 6.82 (t, J=7.6 Hz, 1H), 6.02 (s, 2H), 1.36 (s, 12H); EIMS m/z 248.
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
19.64 mL
Type
reactant
Reaction Step Two
Quantity
4.65 g
Type
reactant
Reaction Step Three
Yield
34.5%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[O:3][CH2:2]1.C([Li])(CC)C.C(O[B:19]1[O:23][C:22]([CH3:25])([CH3:24])[C:21]([CH3:27])([CH3:26])[O:20]1)(C)C>O1CCCC1>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[C:9]([B:19]3[O:23][C:22]([CH3:25])([CH3:24])[C:21]([CH3:27])([CH3:26])[O:20]3)[C:4]=2[O:3][CH2:2]1

Inputs

Step One
Name
Quantity
3.05 g
Type
reactant
Smiles
O1COC2=C1C=CC=C2
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
19.64 mL
Type
reactant
Smiles
C(C)(CC)[Li]
Step Three
Name
Quantity
4.65 g
Type
reactant
Smiles
C(C)(C)OB1OC(C(O1)(C)C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-108 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at temperatures between −100° C. and −108° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −100° C
CUSTOM
Type
CUSTOM
Details
the temperature below −100° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between diethyl ether and water
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with water once again
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
the organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography (silica gel)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1COC2=C1C=CC=C2B2OC(C(O2)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.14 g
YIELD: PERCENTYIELD 34.5%
YIELD: CALCULATEDPERCENTYIELD 34.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.